molecular formula C13H16N2O B8796803 N-(1H-indol-5-yl)pivalamide

N-(1H-indol-5-yl)pivalamide

Cat. No.: B8796803
M. Wt: 216.28 g/mol
InChI Key: XDZZOMUTAODQJK-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)pivalamide is an indole derivative featuring a pivalamide (2,2-dimethylpropanamide) group attached to the 5-position of the indole ring. Indole derivatives are critical in medicinal chemistry due to their structural resemblance to endogenous neurotransmitters (e.g., serotonin) and their prevalence in bioactive molecules. The pivalamide moiety enhances metabolic stability by resisting hydrolysis, a property leveraged in drug design to improve pharmacokinetics .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C13H16N2O/c1-13(2,3)12(16)15-10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3,(H,15,16)

InChI Key

XDZZOMUTAODQJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Attributes :

  • Indole Core : A bicyclic aromatic system with a pyrrole ring, enabling π-π stacking and hydrogen bonding.

Indole-Based Analogs

(a) N-(2-(1H-Indol-3-yl)ethyl)pivalamide
  • Structure : Pivalamide linked via an ethyl group to the indole 3-position.
  • Molecular weight: 259.32 g/mol .
  • Activity : Indole-3-yl derivatives are often explored for neuropharmacological applications due to structural similarity to tryptamine derivatives.
(b) A6 (N-(4-Sulfamoylphenyl)-1H-indole-5-carboxamide)
  • Structure : Indole-5-carboxamide with a sulfonamide group.
  • Properties : Sulfonamide enhances hydrogen-bonding capacity, improving target affinity. Demonstrates antitumor activity in breast cancer models and synergizes with doxorubicin (DOX) .
  • Key Difference : Replacing sulfonamide with pivalamide may reduce solubility but increase metabolic stability.

Pyridine-Based Pivalamides

Pyridine derivatives with pivalamide groups (–10 ) highlight the impact of heterocycle substitution:

Compound Name Molecular Formula Molecular Weight Key Features Potential Applications
N-(5-Iodopyridin-3-yl)pivalamide C10H13IN2O 304.13 Iodine substituent for radiochemistry Imaging agents or catalysts
N-(5-Hydroxypyridin-2-yl)pivalamide C10H14N2O2 194.23 Hydroxyl group for polarity Drug intermediates
N-(1H-Indol-5-yl)pivalamide (Hypothetical) C13H16N2O2 232.28 Indole core with bulky pivalamide CNS drugs or enzyme inhibitors

Key Comparisons :

  • Electronic Effects : Pyridine’s nitrogen vs. indole’s pyrrole ring alters electron density, affecting reactivity and binding.
  • Substituent Diversity : Halogenated pyridine-pivalamides (e.g., iodine, chlorine) are tailored for cross-coupling reactions, whereas indole derivatives may prioritize bioactivity .

Other Amide Derivatives

  • Benzamides (e.g., N-[2-(1H-Indol-3-yl)ethyl]-benzamide) : Smaller amide groups increase solubility but reduce steric protection, making them more prone to hydrolysis .
  • Formamides (e.g., N-(3-Pyridinylmethyl)-1H-indole-5-methanamine) : Flexible linkers may enhance binding kinetics but reduce target specificity .

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